Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate with potassium vinyltrifluoroborate in the presence of a palladium catalyst (PdCl2(dppf)-CH2Cl2) and triethylamine in n-propanol. The reaction is carried out in a sealed tube, purged with nitrogen, and heated to 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the vinyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division in Streptococcus pneumoniae . This inhibition disrupts the bacterial cell cycle, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its vinyl group, which allows for additional functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials .
Biological Activity
Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and various pharmacological effects.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of suitable precursors through methods such as condensation and cyclization. The structure features a vinyl group at the C6 position of the imidazo[1,2-a]pyridine ring, which plays a crucial role in its biological activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's efficacy as an anticancer agent has been evaluated in several studies. It has been shown to inhibit the geranylgeranylation of Rab proteins, which is critical for cancer cell proliferation. In vitro assays using HeLa cells revealed that certain analogs exhibited cytotoxic effects with IC50 values below 150 µM . The structure-activity relationship (SAR) studies indicated that modifications at the C6 position significantly influence the compound's potency against cancer cell lines .
Case Study: Inhibition of Rab Geranylgeranylation
A notable study focused on the inhibition of Rab geranylgeranyl transferase (RGGT) by various imidazo[1,2-a]pyridine derivatives. The findings suggested that this compound and its analogs could disrupt Rab11A prenylation in HeLa cells, leading to reduced cell viability. The study highlighted that half of the tested compounds were highly cytotoxic .
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | <150 | High cytotoxicity |
Analog A | 386 | Moderate cytotoxicity |
Analog B | 735 | Low cytotoxicity |
Case Study: Antitubercular Activity
Another significant area of research involves the antitubercular effects of imidazo[1,2-a]pyridine derivatives. One study synthesized a series of compounds that were screened against Mycobacterium tuberculosis H37Rv. Some derivatives showed MIC values as low as ≤0.006 µM, indicating their potential as new antitubercular agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Prenylation : The compound interferes with the post-translational modification of proteins like Rab GTPases, essential for their membrane localization and function in cellular signaling pathways.
- Antimicrobial Mechanisms : Its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 6-ethenylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-9-5-6-11-13-7-10(14(11)8-9)12(15)16-4-2/h3,5-8H,1,4H2,2H3 |
InChI Key |
VHMQRJATKFOGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C=C |
Origin of Product |
United States |
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